molecular formula C14H11NS B092702 2-(o-Tolyl)benzothiazole CAS No. 15903-58-9

2-(o-Tolyl)benzothiazole

Cat. No.: B092702
CAS No.: 15903-58-9
M. Wt: 225.31 g/mol
InChI Key: AMWVFOHECZHTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-Tolyl)benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the o-tolyl group (a methyl-substituted phenyl group) at the 2-position of the benzothiazole ring imparts unique chemical and physical properties to this compound. Benzothiazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Target of Action

The primary target of 2-(o-Tolyl)benzothiazole is the enzyme DprE1 . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1, this compound can effectively combat M. tuberculosis .

Mode of Action

This compound interacts with its target, DprE1, by binding to it . This binding inhibits the function of DprE1, thereby disrupting the survival and proliferation of M. tuberculosis . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of DprE1 by this compound affects the biochemical pathway responsible for the survival of M. tuberculosis . DprE1 is a key enzyme in this pathway, and its inhibition disrupts the normal functioning of the bacterium, leading to its death .

Result of Action

The primary result of the action of this compound is the inhibition of M. tuberculosis growth . By inhibiting DprE1, this compound disrupts the survival mechanisms of the bacterium, leading to its death . This makes this compound a potential candidate for the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)benzothiazole can be achieved through several synthetic routes. One common method involves the condensation of o-aminothiophenol with o-tolualdehyde. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring.

Another method involves the reaction of o-iodoaniline with o-tolylisothiocyanate in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. This reaction proceeds through the formation of an isothiocyanate intermediate, which undergoes cyclization to form the desired benzothiazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts such as layered zirconium phosphates have been employed to enhance the efficiency of the reaction and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), organic solvents like dichloromethane or chloroform.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Scientific Research Applications

2-(o-Tolyl)benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit certain enzymes and disrupt cellular processes.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(o-Tolyl)benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of an o-tolyl group. It has different biological activities and applications.

    2-Methylbenzothiazole: Contains a methyl group at the 2-position instead of an o-tolyl group. It has distinct chemical properties and reactivity.

    2-Aminobenzothiazole: Contains an amino group at the 2-position.

The uniqueness of this compound lies in the presence of the o-tolyl group, which imparts specific chemical and physical properties that differentiate it from other benzothiazole derivatives

Properties

IUPAC Name

2-(2-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVFOHECZHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166561
Record name 2-(o-Tolyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15903-58-9
Record name 2-(o-Tolyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Tolyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(o-Tolyl)benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(o-Tolyl)benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(o-Tolyl)benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(o-Tolyl)benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(o-Tolyl)benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(o-Tolyl)benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.